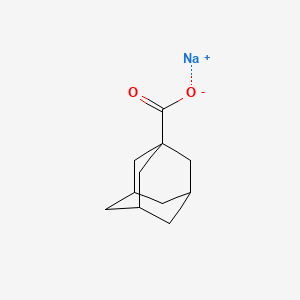
Sodium adamantanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium adamantanecarboxylate is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is notable for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
Sodium adamantanecarboxylate can be synthesized through several methods. One common approach involves the carboxylation of adamantane. This process typically uses formic acid and sulfuric acid as reagents. The reaction conditions require careful temperature control and the use of a good hood due to the evolution of carbon monoxide . Industrial production methods often involve similar carboxylation reactions but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Sodium adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups. Common reagents used in these reactions include sulfuric acid, formic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium adamantanecarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium adamantanecarboxylate involves its ability to undergo complexation reactions with other molecules. For example, it can form complexes with cyclohexaamylose, inhibiting phenyl ester hydrolysis . This property makes it useful in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Sodium adamantanecarboxylate is unique due to its adamantane-derived structure. Similar compounds include:
2-Adamantanecarboxylic acid: Another carboxylic acid derivative of adamantane with slightly different properties.
1,3,5,7-Adamantanetetracarboxylic acid: A compound with multiple carboxylic acid groups, offering different reactivity and applications. Compared to these compounds, this compound is notable for its stability and specific reactivity in various chemical and biochemical processes.
Eigenschaften
Molekularformel |
C11H15NaO2 |
|---|---|
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
sodium;adamantane-1-carboxylate |
InChI |
InChI=1S/C11H16O2.Na/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
WVABPFKQHOCNMF-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Methoxypyridin-4-yl)-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B8307766.png)



![2-(Pyridin-2-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B8307797.png)
![2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B8307805.png)


![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)-3-chlorophenol](/img/structure/B8307835.png)
![8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine](/img/structure/B8307840.png)
